molecular formula C7H13NOS B3044845 1-(Piperidin-1-yl)-2-sulfanylethan-1-one CAS No. 1005-05-6

1-(Piperidin-1-yl)-2-sulfanylethan-1-one

Cat. No.: B3044845
CAS No.: 1005-05-6
M. Wt: 159.25 g/mol
InChI Key: GVEPWYLNBKUPDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Piperidin-1-yl)-2-sulfanylethan-1-one is a piperidine-derived compound characterized by a ketone group at the 1-position of ethanone and a sulfanyl (thiol, -SH) substituent at the 2-position. The sulfanyl group introduces unique reactivity and solubility profiles, distinguishing it from other derivatives with aryl, halogen, or alkyl substituents .

Properties

CAS No.

1005-05-6

Molecular Formula

C7H13NOS

Molecular Weight

159.25 g/mol

IUPAC Name

1-piperidin-1-yl-2-sulfanylethanone

InChI

InChI=1S/C7H13NOS/c9-7(6-10)8-4-2-1-3-5-8/h10H,1-6H2

InChI Key

GVEPWYLNBKUPDJ-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)CS

Canonical SMILES

C1CCN(CC1)C(=O)CS

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 1-(Piperidin-1-yl)-2-sulfanylethan-1-one and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight Solubility logP Reported Bioactivity
This compound -SH at C2 C₇H₁₁NOS 157.24 Likely polar (SH group) ~1.5* Not explicitly reported
1-(3,5-Diphenyl-2,5-dihydro-1H-pyrazol-1-yl)-2-sulfanylethan-1-one Pyrazole ring with phenyl groups, -SH at C2 C₁₇H₁₇N₃OS 311.40 Data not available ~3.2* Potential heterocyclic reactivity
1-[4-(2,4-Difluorobenzoyl)piperidin-1-yl]ethanone 2,4-Difluorobenzoyl at C4 C₁₄H₁₅F₂NO₂ 267.27 Soluble in DMSO, methanol ~2.8 Used as risperidone impurity
2-(4-Bromophenyl)-1-(piperidin-1-yl)ethan-1-one 4-Bromophenyl at C2 C₁₃H₁₆BrNO 298.18 Likely soluble in organic solvents ~3.1 Intermediate in diazo synthesis
1-[4-(2-Phenoxyethyl)piperidin-1-yl]ethan-1-one Phenoxyethyl at C4 C₁₅H₂₁NO₂ 247.34 Chloroform, methanol (slight) 2.94 No explicit bioactivity reported
1-(Piperidin-1-yl)butane-1,3-dione Butanedione backbone C₈H₁₁NO₂ 153.18 Crystalline in ethanol ~0.5 Intermediate in heterocyclic synthesis

*Estimated using analogous compounds.

Key Observations from Comparative Data

Structural and Physicochemical Differences

  • Sulfanyl Group Impact: The -SH group in the target compound enhances polarity compared to derivatives with aryl (e.g., phenoxyethyl ) or halogen (e.g., difluorobenzoyl ) substituents. This may improve aqueous solubility but reduce membrane permeability.
  • Lipophilicity : The bromophenyl derivative exhibits higher logP (~3.1) due to its hydrophobic aromatic and halogen substituents, whereas the butanedione analog is less lipophilic (logP ~0.5).

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